3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione
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Description
The compound "3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione" is a complex molecule that appears to be a derivative of quinazoline-2,4(1H,3H)-dione. Quinazoline derivatives are of significant interest due to their presence in various drugs such as Prazosin, Bunazosin, and Doxazosin, which are used to treat conditions like hypertension and benign prostatic hyperplasia .
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through several methods. One approach involves the reaction of 2-aminobenzonitriles with carbon dioxide under solvent-free conditions, using a catalytic amount of DBU or cesium carbonate . Another method includes the use of o-iodoxybenzoic acid (IBX) mediated tandem reaction of o-aminobenzylamine with aldehydes, which yields a variety of quinazolines and dihydroquinazolines . Additionally, a green protocol using a basic ionic liquid, [Bmim]OH, as a catalyst has been reported for the synthesis of these compounds . These methods emphasize sustainable chemistry and high yields, which are crucial for the efficient production of pharmaceutical intermediates.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be elucidated using spectroscopic techniques such as infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis . For instance, the crystal structure of 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione was determined, revealing intramolecular hydrogen bonds that stabilize the molecule . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones can be converted into corresponding quinazoline-2,4(1H,3H)-diones by reacting with sodamide under mild conditions . Additionally, novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a] quinolines can be synthesized from isoquinoline or quinoline derivatives through reactions with dialkyl acetylenedicarboxylates . These reactions expand the chemical diversity of quinazoline-based compounds, potentially leading to new pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and reactivity. The synthesis of quinazoline-2,4(1H,3H)-diones often involves solvent-free conditions, which is indicative of their stability and low solubility in common solvents . The crystallographic analysis provides detailed information about the molecular geometry, which can be correlated with the compound's reactivity and interaction with biological targets .
Scientific Research Applications
Green Synthesis Approaches
Researchers have developed sustainable chemistry methods for synthesizing quinazoline-2,4(1H,3H)-diones, including the compound , using environmentally friendly approaches. For instance, solvent-free conditions utilizing carbon dioxide and a catalytic amount of base have been explored for synthesizing quinazoline derivatives, demonstrating high yields and highlighting the potential for green chemistry in drug synthesis and other applications (Mizuno et al., 2007).
Catalytic Synthesis
Efficient protocols for the synthesis of quinazoline-2,4(1H,3H)-diones derivatives have been developed using carbon dioxide and 2-aminobenzonitriles with catalytic amounts of cesium carbonate. This method emphasizes the role of catalysts in enhancing reaction efficiency and the synthesis of key intermediates for several drugs, showcasing the importance of these compounds in pharmaceutical research (Patil et al., 2008).
Ionic Liquid Catalysis
The use of ionic liquids as homogeneous, recyclable catalysts has been reported for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles. This approach not only provides an efficient synthesis route but also aligns with sustainable chemistry principles by reducing solvent use and allowing catalyst reuse, further underscoring the compound's relevance in modern synthetic methods (Patil et al., 2009).
properties
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-20-8-2-3-10-22(20)19-31-25-13-7-6-12-24(25)27(33)30(28(31)34)17-15-26(32)29-16-14-21-9-4-5-11-23(21)18-29/h2-13H,14-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWDYCNOQLUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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